molecular formula C30H32N2O2 B14407885 4,8-Bis(4-butylanilino)naphthalene-1,5-dione CAS No. 85557-84-2

4,8-Bis(4-butylanilino)naphthalene-1,5-dione

Cat. No.: B14407885
CAS No.: 85557-84-2
M. Wt: 452.6 g/mol
InChI Key: QLNPNKLLIVNTCR-UHFFFAOYSA-N
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Description

4,8-Bis(4-butylanilino)naphthalene-1,5-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications. This compound is characterized by the presence of two butylanilino groups attached to the naphthalene-1,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-butylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(4-butylanilino)naphthalene-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

4,8-Bis(4-butylanilino)naphthalene-1,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone: The parent compound with similar structural features.

    Lawsone: A naturally occurring naphthoquinone with biological activities.

    Juglone: Another naphthoquinone derivative with antimicrobial properties.

Uniqueness

4,8-Bis(4-butylanilino)naphthalene-1,5-dione is unique due to the presence of butylanilino groups, which can influence its chemical reactivity and biological activities. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other naphthoquinones.

Properties

CAS No.

85557-84-2

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

8-(4-butylanilino)-4-(4-butylphenyl)imino-5-hydroxynaphthalen-1-one

InChI

InChI=1S/C30H32N2O2/c1-3-5-7-21-9-13-23(14-10-21)31-25-17-19-28(34)30-26(18-20-27(33)29(25)30)32-24-15-11-22(12-16-24)8-6-4-2/h9-20,31,34H,3-8H2,1-2H3

InChI Key

QLNPNKLLIVNTCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCC)C3=C(C=C2)O

Origin of Product

United States

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